Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . This compound is characterized by the presence of an isothiocyanate group, a pyridine ring, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate typically involves the reaction of ethyl 3-(pyridin-4-yl)propanoate with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Cyclization Reactions: The presence of the pyridine ring allows for cyclization reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
Major products formed from reactions with this compound include thiourea derivatives, cyclic compounds, and addition products with various nucleophiles .
Scientific Research Applications
Ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.
Mechanism of Action
The mechanism of action of ethyl 2-isothiocyanato-3-(pyridin-4-yl)propanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s molecular targets include enzymes and receptors with nucleophilic amino acid residues .
Comparison with Similar Compounds
Similar Compounds
3-Pyridyl isothiocyanate: Similar in structure but lacks the ethyl ester group.
Ethyl 3-(pyridin-2-ylthio)propanoate: Contains a thioether linkage instead of an isothiocyanate group.
Properties
Molecular Formula |
C11H12N2O2S |
---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 2-isothiocyanato-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)10(13-8-16)7-9-3-5-12-6-4-9/h3-6,10H,2,7H2,1H3 |
InChI Key |
SRYNCMLQXCQKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.